molecular formula C21H38O7 B158730 Triisopentyl citrate CAS No. 1793-10-8

Triisopentyl citrate

Cat. No.: B158730
CAS No.: 1793-10-8
M. Wt: 402.5 g/mol
InChI Key: ZGJMYWFCNCIEFN-UHFFFAOYSA-N
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Description

Triisopentyl citrate is a nonionic, oil-soluble surfactant gaining significant attention for its application in enhanced oil recovery (EOR), specifically in carbon dioxide (CO2) flooding processes. Research has demonstrated that its primary value lies in its ability to substantially reduce the minimum miscible pressure (MMP) between crude oil and CO2. A lower MMP is critical as it facilitates a miscible displacement, which significantly improves sweep and displacement efficiencies, making oil extraction more effective and economically viable, especially in reservoirs where the inherent MMP is prohibitively high. The mechanism of action for this compound involves its amphiphilic structure, which allows it to position at the CO2-crude oil interface. By strengthening the interaction between CO2 and hydrocarbon components of the oil, it enhances CO2 solubility in the oil phase and promotes oil volume swelling, thereby reducing interfacial tension (IFT) to near-zero levels required for miscibility. Its efficacy has been confirmed through slim tube experiments, showing that a small pre-slug injection can reduce MMP by over 5.5 MPa. This makes it a highly efficient candidate compared to other chemicals, offering a promising pathway to improve oil recovery while also contributing to CO2 geosequestration efforts by enabling the use of CO2 flooding in a wider range of reservoir conditions. Please note that research applications for this compound are evolving, and other potential uses in areas such as plasticizer research may exist.

Properties

IUPAC Name

tris(3-methylbutyl) 2-hydroxypropane-1,2,3-tricarboxylate
Source PubChem
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InChI

InChI=1S/C21H38O7/c1-15(2)7-10-26-18(22)13-21(25,20(24)28-12-9-17(5)6)14-19(23)27-11-8-16(3)4/h15-17,25H,7-14H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGJMYWFCNCIEFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC(=O)CC(CC(=O)OCCC(C)C)(C(=O)OCCC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C21H38O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40170791
Record name Triisopentyl citrate
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Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1793-10-8
Record name 1,2,3-Tris(3-methylbutyl) 2-hydroxy-1,2,3-propanetricarboxylate
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Record name Triisopentyl citrate
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Record name Triisopentyl citrate
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Historical Perspectives in Chemical Research Pertaining to Triisopentyl Citrate

The exploration of citric acid esters, or citrate (B86180) esters, followed the increased availability and understanding of citric acid. These esters are formed by the esterification of citric acid with various alcohols. The synthesis of different citrate esters, including those with longer alcohol chains like isopentyl alcohol, was a natural progression in the field of organic synthesis. Research into the synthesis of various citrate esters, such as tributyl citrate, often involves straightforward esterification reactions, followed by neutralization, washing, distillation, and decolorization processes. google.com The study of Triisopentyl citrate can be seen as part of this wider exploration of creating novel molecules with specific physical and chemical properties derived from the versatile citric acid backbone. Early research likely focused on the fundamental synthesis and characterization of this and other similar esters.

Significance of Triisopentyl Citrate Within the Broader Field of Ester Chemistry

Triisopentyl citrate (B86180) holds significance in ester chemistry due to its specific molecular structure and resulting properties. As a triester, it possesses three ester groups attached to a central citric acid core, which also contains a hydroxyl group. This multifunctional nature makes it an interesting subject for study. The "isopentyl" chains, being branched and of moderate length, impart a degree of lipophilicity to the molecule.

The primary significance of citrate esters in a broader chemical context often relates to their application as plasticizers, solvents, and emollients. ontosight.ai The structure of Triisopentyl citrate, with its bulky isopentyl groups, suggests properties that could be valuable in polymer science and material chemistry. The esterification of citric acid to form compounds like this compound is a key example of how a naturally derived molecule can be chemically modified to create substances with tailored functionalities. The study of its synthesis and reactivity contributes to the fundamental understanding of esterification reactions, particularly those involving sterically hindered alcohols and a multifunctional acid.

Overview of Contemporary Research Trajectories for Citrate Esters, Including Triisopentyl Citrate

Esterification Pathways for this compound Synthesis

The principal method for producing this compound is through the esterification of citric acid with isopentyl alcohol. This can be accomplished via direct esterification or transesterification, each with distinct process characteristics.

Direct Esterification Techniques for this compound Formation

Direct esterification involves the reaction of citric acid with isoamyl alcohol, typically in the presence of an acid catalyst. thermofisher.com This method, a type of Fischer esterification, is a thermodynamically controlled process that yields a stable ester product. thermofisher.com The reaction mechanism is initiated by the protonation of the carboxyl group of citric acid, which is then followed by a nucleophilic attack from the hydroxyl group of the isoamyl alcohol. thermofisher.com Subsequent proton transfer and the elimination of water lead to the formation of this compound. thermofisher.com To drive the equilibrium towards the product side and maximize the yield, an excess of one of the reactants, usually the less expensive one, is used. thermofisher.com

The reaction is an equilibrium-limited process, meaning that the continuous removal of water, a byproduct, is crucial to shift the reaction towards completion. google.com One patented method for the synthesis of a similar compound, trioctyl citrate, highlights a yield of 97.5–99.6% under mild reaction conditions. google.com

Transesterification Approaches for this compound Production

Transesterification is an alternative pathway for the synthesis of citrate esters. This process involves the reaction of a triglyceride with an alcohol in the presence of a catalyst to produce fatty acid alkyl esters and glycerol. nih.gov While less commonly detailed specifically for this compound, the principles of transesterification are widely applied in the production of various esters, including biodiesel. nih.govpsu.edu

The reaction proceeds in a stepwise manner, converting triglycerides to diglycerides, then to monoglycerides, and finally to glycerol, with an ester being formed at each step. nih.gov Key factors influencing the yield of transesterification reactions include temperature, reaction time, catalyst type and concentration, and the molar ratio of alcohol to oil. nih.gov To favor the formation of the product, an excess of alcohol is typically used to shift the reaction equilibrium. nih.gov

Catalysis in this compound Synthesis

Homogeneous Catalysis Applications for this compound Formation

Homogeneous catalysts, which exist in the same phase as the reactants, are effective for esterification. Common examples include mineral acids like sulfuric acid and phosphoric acid. finechem-mirea.runih.gov For instance, in the synthesis of triamyl citrate, orthophosphoric acid (H₃PO₄) used as a homogeneous catalyst resulted in a 90% yield after 9 hours at 110°C. finechem-mirea.rufinechem-mirea.ru Another example is the use of naphthalenesulfonic acid methylal for the synthesis of trioctyl citrate, which also demonstrated high yields. google.com While effective, a significant drawback of homogeneous catalysts is the difficulty in separating them from the reaction mixture, which can lead to complex purification processes and potential environmental concerns. google.comnih.gov

Table 1: Homogeneous Catalysts in Citrate Ester Synthesis

CatalystReactantsProductYieldReference
Orthophosphoric AcidCitric Acid, Amyl AlcoholTriamyl Citrate90% finechem-mirea.rufinechem-mirea.ru
Naphthalenesulfonic acid methylalCitric Acid, n-OctanolTrioctyl Citrate97.5-99.6% google.com

Heterogeneous Catalysis in this compound Production

Heterogeneous catalysts, which are in a different phase from the reactants, offer several advantages, including ease of separation and potential for reuse, making them a more environmentally friendly option. nih.govresearchgate.net These solid catalysts are crucial in modern green chemistry synthesis. researchgate.net

For the synthesis of triamyl citrate, macroporous sulfocationites like Amberlyst™ 15 have been shown to be effective heterogeneous catalysts, achieving a 90% yield of triamyl citrate after 9 hours at 110°C. finechem-mirea.rufinechem-mirea.ru The effectiveness of such catalysts is often related to their specific surface area. finechem-mirea.rufinechem-mirea.ru For example, Amberlyst™ 15, with a larger specific surface area compared to other similar catalysts, demonstrates higher reactivity. finechem-mirea.rufinechem-mirea.ru

Other solid acid catalysts, such as heteropoly acids supported on polyaniline, have also been successfully used for the synthesis of tributyl citrate, demonstrating high conversion and selectivity. nih.gov These catalysts can often be recycled for several successive cycles. nih.gov

Table 2: Heterogeneous Catalysts in Citrate Ester Synthesis

CatalystReactantsProductYieldReference
Amberlyst™ 15Citric Acid, Amyl AlcoholTriamyl Citrate90% finechem-mirea.rufinechem-mirea.ru
20% Heteropoly/polyanilinen-Butanol, Citric AcidTributyl CitrateHigh conversion and selectivity nih.gov

Enzyme-Mediated Synthesis of this compound

Enzymatic synthesis, utilizing lipases as biocatalysts, presents a green and highly specific alternative for ester production. d-nb.info Lipases can catalyze esterification reactions in non-aqueous environments, offering high conversion rates. ui.ac.id Immobilized lipases are particularly advantageous as they can be easily recovered and reused, enhancing the economic viability of the process. nih.govmdpi.com

For example, the mycelium-bound lipase (B570770) from Aspergillus oryzae has been used for the direct esterification of isoamyl alcohol with acetic acid, demonstrating high yields. unimi.it Similarly, immobilized lipase from Candida cylindracea has been used to synthesize various esters with high efficiency. nih.gov The synthesis of isoamyl acetate (B1210297), a similar short-chain ester, has been extensively studied using immobilized lipase from Rhizomucor miehei, achieving yields above 80%. nih.gov

The choice of solvent and the control of water content are critical parameters in enzyme-mediated esterification. nih.gov Solvents with a high partition coefficient generally support higher enzyme activity and conversions. nih.gov

Optimization of Reaction Conditions for Enhanced this compound Yield and Selectivity

The synthesis of this compound, a valuable compound in various industrial applications, is critically dependent on the optimization of reaction conditions to maximize yield and selectivity. Key parameters that significantly influence the outcome of the esterification reaction between citric acid and isopentyl alcohol include temperature, pressure, stoichiometric ratio of reactants, and the choice of solvent.

Temperature and Pressure Effects on this compound Synthesis

Temperature is a crucial factor in the synthesis of citrate esters. Generally, increasing the reaction temperature accelerates the rate of esterification. For instance, in the synthesis of similar citrate esters like triethyl citrate, an increase in temperature from 363 K to 403 K has been shown to dramatically increase the conversion of citric acid and the yield of the final product. kemdikbud.go.id This is attributed to more frequent and energetic collisions between reactant molecules, enhancing mass transfer rates. kemdikbud.go.id However, excessively high temperatures can lead to undesirable side reactions and decomposition of the product. mdpi.com For instance, the thermal decomposition of lead citrate begins with dewatering at temperatures between 100–200 °C, followed by the breakdown of organic components. mdpi.com Therefore, finding an optimal temperature is essential for maximizing the yield of this compound while minimizing degradation.

Pressure also plays a role, particularly in reactions involving volatile components. While specific data on the effect of pressure on this compound synthesis is limited, analogous processes for other citrate esters suggest that autogenous pressure generated at elevated temperatures can be beneficial. kemdikbud.go.id This increased pressure can help to maintain the reactants in the liquid phase and improve reaction kinetics. However, careful control is necessary to prevent potential hazards associated with high-pressure operations.

A patent for the preparation of this compound specifies a reaction temperature range of 120 to 190 °C, with a preferred range of 135 to 180 °C, and a more preferred range of 141 to 179 °C. The reaction time can vary from 10 minutes to 10 hours. googleapis.com

Table 1: Reported Reaction Conditions for Citrate Ester Synthesis

Citrate EsterReactantsTemperature (°C)Yield (%)Reference
This compoundCitric acid, Isopentyl alcohol120-19098 googleapis.com
Triethyl citrateCitric acid, Ethanol (B145695)13082 kemdikbud.go.id
Tributyl citrateCitric acid, n-butanol12098.8 nih.gov

Stoichiometric Ratio Influence on this compound Formation

The molar ratio of the alcohol to citric acid is a critical parameter that directly affects the conversion rate and the selectivity towards the desired tri-ester. In the synthesis of citrate esters, an excess of the alcohol is typically used to drive the equilibrium towards the formation of the product. For the synthesis of triethyl citrate, an optimal ethanol to citric acid molar ratio of 10:1 was identified to maximize the yield. kemdikbud.go.id Similarly, for tributyl citrate, an acid-to-alcohol ratio of 1:5 was found to be optimal. nih.gov

A patent detailing the preparation of this compound reports using 576 g of citric acid and 1,030 g of isopentyl alcohol, which corresponds to a specific molar ratio, to achieve a high yield of 98%. googleapis.com The stoichiometric balance is crucial; insufficient alcohol will result in incomplete esterification and the formation of mono- and di-esters, while an excessive amount may complicate the purification process and increase costs. The ideal ratio must be determined experimentally to achieve the highest possible conversion to this compound.

Table 2: Influence of Reactant Molar Ratio on Citrate Ester Synthesis

Citrate EsterAlcohol to Acid Molar RatioCitric Acid Conversion (%)Product Yield (%)Reference
Triethyl Citrate10:16440 kemdikbud.go.id
Tributyl Citrate5:195.198.8 nih.gov
Glycerol Citrate1:2 (Citric Acid:Glycerol)Not specifiedNot specified researchgate.net

Solvent Selection and Its Impact on this compound Synthesis Efficiency

The choice of solvent can significantly impact the efficiency of chemical syntheses by altering reaction kinetics and the profile of by-products. biotage.com While many esterification reactions can be performed without a solvent, the use of an appropriate solvent can sometimes be advantageous. Solvents can help to dissolve reactants, facilitate heat transfer, and in some cases, assist in the removal of water, a by-product of esterification, thereby shifting the reaction equilibrium towards the products.

However, the trend in modern chemical synthesis is to move away from hazardous organic solvents. instituteofsustainabilitystudies.comnih.gov In the context of this compound production, a key consideration is the potential for the solvent to interfere with the reaction or complicate the purification of the final product. For instance, in the synthesis of calcium citrate, the use of different organic solvents like acetone, ethanol, and isopropanol (B130326) influenced the reaction yield. mdpi.com The polarity of the solvent can affect the supersaturation state of the reaction mixture and, consequently, the product characteristics. mdpi.comnih.gov For the synthesis of this compound, a solvent-free approach is often preferred to align with green chemistry principles and simplify the process.

Green Chemistry Principles Applied to this compound Production

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally benign manufacturing processes. instituteofsustainabilitystudies.comlabmanager.com These principles focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. acs.org

Solvent-Free Synthesis Strategies for this compound

A major tenet of green chemistry is the reduction or elimination of solvents in chemical processes. instituteofsustainabilitystudies.comnih.gov Solvent-free synthesis, also known as neat reaction, offers several advantages, including reduced environmental pollution, lower costs, and simplified process and handling. cem.comcmu.edu Microwave-assisted synthesis is one technique that has been extensively used for solvent-free reactions, often leading to higher yields and shorter reaction times. cem.com

For the production of this compound, a solvent-free approach where the reactants themselves act as the reaction medium is highly desirable. This eliminates the need for potentially hazardous solvents and simplifies the work-up procedure, as the excess alcohol can often be removed by distillation and recycled. googleapis.com This strategy aligns with the goal of minimizing waste and creating a more sustainable process. citrefine.comresearchgate.net

Atom Economy Considerations in this compound Synthetic Pathways

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. acs.orgprimescholars.com It is a key metric in green chemistry for evaluating the "greenness" of a synthesis route. primescholars.com

C₆H₈O₇ (Citric Acid) + 3 C₅H₁₂O (Isopentyl Alcohol) → C₂₁H₃₈O₇ (this compound) + 3 H₂O (Water)

To calculate the theoretical percent atom economy, the molecular weight of the desired product is divided by the sum of the molecular weights of all reactants. studymind.co.uk

Table 3: Theoretical Atom Economy Calculation for this compound Synthesis

CompoundMolecular FormulaMolecular Weight ( g/mol )
Citric AcidC₆H₈O₇192.12
Isopentyl AlcoholC₅H₁₂O88.15
Total Reactants 456.57
This compoundC₂₁H₃₈O₇402.52
WaterH₂O18.02

Percent Atom Economy = (Molecular Weight of this compound / Total Molecular Weight of Reactants) x 100 Percent Atom Economy = (402.52 / 456.57) x 100 ≈ 88.16%

This calculation shows that the direct esterification pathway has a high theoretical atom economy. The only by-product is water, which is non-toxic. Maximizing the conversion and yield in the actual process will bring the practical atom economy closer to this theoretical value, making the synthesis of this compound an efficient and environmentally favorable process.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity.

¹H NMR and ¹³C NMR Techniques for this compound Characterization

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques used for the characterization of organic compounds.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For a molecule like this compound, one would expect to see distinct signals for the methylene (B1212753) protons of the citrate backbone and the various protons of the three isopentyl ester groups. The chemical shifts (δ) are influenced by the electronegativity of the nearby oxygen atoms of the ester and hydroxyl groups. Spin-spin coupling between adjacent, non-equivalent protons would result in characteristic splitting patterns (e.g., doublets, triplets, multiplets), which help to establish the connectivity of the isopentyl chains.

¹³C NMR spectroscopy provides a count of the number of non-equivalent carbon atoms in a molecule. pressbooks.pub Each unique carbon atom in this compound, from the carbonyl carbons of the esters to the methyl carbons at the end of the isopentyl chains, would produce a distinct signal. The chemical shifts of the carbon signals are highly dependent on their hybridization and chemical environment. pressbooks.pub For instance, the carbonyl carbons (C=O) are characteristically found at the downfield end of the spectrum (160-220 ppm), while sp³-hybridized carbons appear at higher fields (0-90 ppm). pressbooks.pub

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on data for Tributyl Citrate) chemicalbook.com Note: These are predicted values and may differ from experimental values for this compound.

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Citrate CH₂ 2.8 - 2.9 (d) ~43
Central Quaternary C-OH - (no proton) ~73
Ester C=O - (no proton) ~170-173
O-CH₂ (isopentyl) ~4.1 (t) ~64
CH₂ (isopentyl) ~1.6 (m) ~30
CH (isopentyl) ~1.7 (m) ~25

d = doublet, t = triplet, m = multiplet

Advanced 2D NMR Experiments for this compound Elucidation (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, typically through two or three bonds. ufrn.br For this compound, COSY would reveal correlations between the protons within each isopentyl chain, confirming their sequence.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton-carbon pairs. mdpi.com It is highly sensitive and allows for the definitive assignment of which protons are attached to which carbons. mdpi.com For example, the signal for the O-CH₂ protons can be directly linked to the corresponding O-CH₂ carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes more). ufrn.brmdpi.com This is crucial for piecing together the entire molecular structure. For instance, HMBC would show a correlation from the methylene protons of the citrate backbone to the carbonyl carbons of the ester groups, confirming the ester linkages. It would also show correlations from the O-CH₂ protons of the isopentyl groups to the same carbonyl carbons.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis of this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. They are excellent for identifying the functional groups present in a compound.

In the IR spectrum of this compound, the most prominent absorption band would be the strong C=O stretch of the ester groups, typically appearing in the region of 1735-1750 cm⁻¹. spectroscopyonline.com Another key feature would be the C-O stretching vibrations of the ester, which usually appear as two strong bands in the 1300-1000 cm⁻¹ region. spectroscopyonline.com The O-H stretch from the central hydroxyl group would be visible as a broad band around 3500 cm⁻¹. The C-H stretching vibrations of the aliphatic isopentyl chains would appear just below 3000 cm⁻¹. libretexts.org

Raman spectroscopy would also detect these functional groups. The C=O stretch is typically a strong band in the Raman spectrum as well. While the O-H stretch is often weak in Raman, the C-H and C-C stretching regions can provide a detailed fingerprint of the aliphatic chains. researchgate.net

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound Note: Based on general values for esters and citrates. spectroscopyonline.comlibretexts.orgresearchgate.net

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Intensity
O-H Stretch ~3500 (broad) Weak Medium (IR)
C-H (sp³) Stretch 2850-2960 2850-2960 Strong
C=O (Ester) Stretch 1735-1750 1735-1750 Strong
C-O Stretch 1000-1300 1000-1300 Strong (IR)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis of this compound

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.

Electron Ionization (EI-MS) and Chemical Ionization (CI-MS) for this compound

Electron Ionization (EI-MS) is a hard ionization technique that bombards molecules with high-energy electrons, leading to extensive fragmentation. The molecular ion peak (M⁺) may be weak or absent for a relatively large molecule like this compound. However, the fragmentation pattern is highly reproducible and acts as a molecular fingerprint. Common fragmentation pathways for esters include alpha-cleavage and McLafferty rearrangements. pressbooks.pub One would expect to see fragments corresponding to the loss of the isopentyl groups and rearrangements involving the citrate core.

Chemical Ionization (CI-MS) is a softer ionization technique that uses a reagent gas to produce ions. nih.gov This method results in less fragmentation and typically produces a more prominent protonated molecule peak [M+H]⁺, which is very useful for confirming the molecular weight. nih.gov

Electrospray Ionization (ESI-MS) and Accurate Mass Measurement of this compound

Electrospray Ionization (ESI-MS) is a very soft ionization technique ideal for analyzing larger, polar, and thermally labile molecules. It typically generates protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺ or potassium [M+K]⁺. nih.gov This makes it an excellent method for determining the molecular weight of this compound with high confidence.

When coupled with a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap, ESI-MS can provide accurate mass measurements . This allows for the determination of the elemental composition of the molecule with a high degree of certainty, which is a powerful tool for confirming the identity of a compound. hzdr.de For this compound (C₂₁H₃₈O₇), the exact mass can be calculated and compared to the experimental value, often with an error of less than 5 parts per million (ppm).

Table 3: Predicted Mass Spectrometry Data for this compound (C₂₁H₃₈O₇) Molecular Weight: 402.52 g/mol

Ionization Technique Ion Type Predicted m/z Information Provided
EI-MS M⁺ 402.5 Molecular Ion (may be weak/absent)
EI-MS Fragments < 402.5 Structural information from fragmentation pattern
CI-MS [M+H]⁺ 403.5 Molecular Weight Confirmation
ESI-MS [M+H]⁺ 403.2640 Accurate Mass for Elemental Formula Confirmation

X-ray Diffraction (XRD) Studies of this compound Crystalline Structures and Polymorphism

As of the current body of scientific literature, detailed X-ray diffraction (XRD) studies specifically elucidating the crystalline structure and potential polymorphism of this compound have not been reported. While XRD is a fundamental technique for determining the three-dimensional atomic arrangement in crystalline solids and identifying different polymorphic forms, this analysis has been applied to various other citrate salts and derivatives. thermofisher.comsuisse-tp.ch For instance, the crystal structures of compounds like trirubidium citrate and sodium dihydrogen citrate have been successfully characterized using XRD techniques. nih.govnih.govscientificlabs.co.uk

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study in materials science and pharmaceuticals, as different polymorphs of a substance can exhibit distinct physical and chemical properties. suisse-tp.chrigaku.com Techniques such as powder X-ray diffraction (PXRD) are commonly employed to identify and differentiate these polymorphic forms by analyzing their unique diffraction patterns. rigaku.com The structural analysis of related citrate compounds, such as tamoxifen (B1202) citrate, has revealed the existence of stable and metastable polymorphs, which were characterized by single-crystal X-ray diffraction. nih.gov

Although specific crystallographic data for this compound, including its crystal system, space group, and unit cell dimensions, are not currently available, the general principles of XRD analysis would be applicable to its study. Should crystalline samples of this compound be prepared, XRD would be the definitive method to uncover its solid-state structure and explore the possibility of polymorphic behavior.

Interactive Data Table: Crystallographic Data for this compound

No crystallographic data is currently available for this compound.

Theoretical and Computational Studies of Triisopentyl Citrate

Quantum Chemical Calculations for Triisopentyl Citrate (B86180)

Quantum chemical calculations are fundamental in elucidating the intrinsic electronic properties of a molecule, which in turn govern its reactivity and interactions.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is well-suited for studying the electronic structure of molecules the size of triisopentyl citrate. A DFT study would typically involve optimizing the molecule's geometry to find its most stable three-dimensional structure.

Subsequent calculations would yield crucial electronic properties. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are vital. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests lower reactivity. tandfonline.com Studies on other citrate esters have used this principle to rank their relative stabilities. tandfonline.com For example, research on a series of novel citrate esters synthesized for lubricant applications demonstrated that their stability, as determined by the HOMO-LUMO gap, correlated with their performance. tandfonline.com

Furthermore, DFT calculations can map the electrostatic potential (ESP) surface of this compound. This would reveal the distribution of charge across the molecule, highlighting the electron-rich oxygen atoms of the citrate core and ester groups, which are crucial for intermolecular interactions, such as those with polymer chains when used as a plasticizer. researchgate.netmdpi.com Mechanistic studies on citric acid esterification have utilized DFT to understand the reactivity of different carboxyl groups, a factor determined by the electronic environment. acs.org

Table 1: Illustrative Electronic Properties of Citrate Esters from DFT Calculations (Note: This table is illustrative and based on typical data for similar citrate esters, as specific data for this compound is not available in the cited literature.)

PropertyDescriptionPredicted Significance for this compound
HOMO Energy Energy of the highest occupied molecular orbital; relates to the ability to donate electrons.Influences susceptibility to oxidation and interactions with electrophilic species.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons.Determines affinity for nucleophilic attack and plays a role in electronic transitions.
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. tandfonline.comA larger gap would suggest higher kinetic stability and lower chemical reactivity.
Dipole Moment A measure of the overall polarity of the molecule.A significant dipole moment would be expected, influencing its miscibility and interaction with polar polymers like PVC. mcmaster.ca

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide highly accurate benchmark data for molecular properties.

For this compound, ab initio calculations could be used to obtain a very precise geometry and to calculate vibrational frequencies. These calculated frequencies could then be compared with experimental infrared (IR) and Raman spectroscopy data to validate the computational model. Furthermore, these methods can provide highly reliable data on bond energies, bond lengths, and angles, offering a detailed picture of the molecule's internal structure. While a patent mentions the use of ab initio methods in the context of citrate-based plasticizers, it does not provide specific data. tandfonline.com

Density Functional Theory (DFT) Studies on this compound Electronic Structure

Conformational Analysis of this compound

The flexibility of the isopentyl chains and the rotatable bonds within the citrate core mean that this compound can exist in numerous conformations. Understanding this conformational landscape is critical, as the shape of the molecule affects its physical properties and its effectiveness as, for example, a plasticizer.

The potential energy surface (PES) is a multi-dimensional surface that describes the energy of a molecule as a function of its geometry. Exploring the PES of this compound would involve systematically rotating the key dihedral angles (the bonds linking the isopentyl groups to the citrate core and the C-C bonds within the core) and calculating the energy at each step.

This exploration identifies the low-energy conformations (local minima) and the energy barriers (transition states) that separate them. The results would reveal the most likely shapes the molecule will adopt. For similar flexible molecules used as plasticizers, theoretical conformational analysis has been a key step in understanding their molecular shape and how it relates to performance. mcmaster.ca

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. An MD simulation of this compound, either in a vacuum, a solvent, or mixed with a polymer, would provide a dynamic view of its conformational behavior. tandfonline.comosti.gov

Starting from a low-energy conformation, the simulation would show how the molecule flexes and changes shape at a given temperature. By analyzing the trajectory of the simulation, one can determine the population of different conformers and the rates of transition between them. This provides a more realistic picture than a static PES exploration. MD simulations are frequently used to study plasticizers, examining how their conformational freedom and mobility contribute to the plasticization of polymers. mcmaster.camdpi.com

Potential Energy Surface Exploration for this compound

Molecular Modeling of this compound Interactions

The function of this compound in many applications, particularly as a plasticizer for polymers like polyvinyl chloride (PVC) or polylactic acid (PLA), depends on its interactions with the host material. researchgate.netmcmaster.ca Molecular modeling can simulate these interactions.

By building an "amorphous cell" containing multiple polymer chains and this compound molecules, MD simulations can be run to study the system's behavior. tandfonline.com These simulations can predict:

Miscibility: By calculating the cohesive energy density and the free energy of mixing, simulations can predict how well this compound will mix with a polymer. tandfonline.com Good miscibility is essential for an effective plasticizer.

Plasticizing Effect: The simulations can show how the citrate molecules position themselves between polymer chains, increasing the free volume and interrupting polymer-polymer interactions. This leads to a lower glass transition temperature (Tg), which is the hallmark of plasticization. tandfonline.commdpi.com The polar ester and hydroxyl groups of the citrate are expected to form hydrogen bonds and dipole-dipole interactions with polar polymers. researchgate.net

Migration Rate: MD simulations can be used to calculate the diffusion coefficient of this compound within the polymer matrix. mcmaster.camdpi.com A low diffusion coefficient is desirable, as it indicates lower plasticizer migration and greater permanence.

Interaction Energies of this compound with Polymeric Matrices

The efficacy of a plasticizer is fundamentally governed by its interaction with the host polymer. Molecular dynamics (MD) simulations are a key computational technique used to probe these interactions at an atomic scale. mdpi.com By simulating the movements and forces between the plasticizer and polymer molecules, it is possible to calculate the interaction energy, which is a direct measure of their compatibility. mdpi.comresearchgate.net

The total interaction energy is typically composed of two main components: van der Waals forces and electrostatic interactions. Stronger interactions, indicated by a more negative interaction energy value, generally correlate with better miscibility and plasticizing efficiency. mdpi.com For citrate plasticizers, the polar ester and hydroxyl groups are capable of forming hydrogen bonds and strong dipole-dipole interactions with polar polymers like polyvinyl chloride (PVC). sinocurechem.commdpi.com

Computational studies on acetylated and non-acetylated citrate esters have shown that acetylation can lead to stronger interactions with PVC, enhancing plasticization. sinocurechem.com The interaction between the plasticizer and polymer chains reduces the intermolecular forces between the polymer chains themselves, leading to increased flexibility. sinocurechem.com

Table 1: Example Interaction Energies of Analogue Plasticizers with PVC from Molecular Dynamics Simulations

Plasticizer Polymer Matrix Interaction Energy (kcal/mol) Primary Interaction Forces
Acetyl Tributyl Citrate (ATBC) PVC Data not available; stronger than TBC Van der Waals, Hydrogen Bonding
Tributyl Citrate (TBC) PVC Data not available; weaker than ATBC Van der Waals, Hydrogen Bonding
Dioctyl Phthalate (B1215562) (DOP) PVC - Van der Waals, Electrostatic
Isosorbide Diheptanoate (SDH) PVC Higher than DOP Van der Waals, Hydrogen Bonding

Note: Specific energy values are highly dependent on the force field and simulation parameters used. The table illustrates the comparative nature of these studies.

Solvation Studies of this compound in Various Media

The behavior of this compound in different solvent environments is critical for understanding its solubility, which is relevant for processing and for predicting its leaching behavior from a polymer matrix when in contact with liquids. Computational solvation studies can predict thermodynamic properties such as the solvation free energy, which indicates how favorably a solute dissolves in a particular solvent.

A powerful tool for this purpose is the Conductor-like Screening Model for Real Solvents (COSMO-RS). This method combines quantum chemical calculations with statistical thermodynamics to predict the chemical potential of a molecule in a liquid. nih.govresearchgate.net It has been successfully used to predict the solubility and miscibility of plasticizers and active pharmaceutical ingredients in various solvents and polymer matrices. nih.govtandfonline.com

For this compound, COSMO-RS could be employed to generate a σ-profile, which is a histogram of the screening charge density on the molecule's surface. This profile provides a detailed fingerprint of the molecule's polarity. By comparing the σ-profile of this compound with those of various solvents, one can predict its solubility and partition coefficients (e.g., octanol-water partition coefficient, logP), which are crucial for assessing its environmental fate and biocompatibility. mdpi.com

Table 2: Predicted Physicochemical Properties of Analogue Citrate Esters Relevant to Solvation

Compound Molecular Weight (g/mol) Water Solubility Predicted logP
Triethyl Citrate (TEC) 276.29 5.7 g/100 mL 1.25
Tributyl Citrate (TBC) 360.44 Low 3.84
Acetyl Tributyl Citrate (ATBC) 402.50 Very Low 4.67

Note: Data for analogues illustrates the trend of decreasing water solubility and increasing hydrophobicity (logP) with increasing alkyl chain length. Values for this compound would be expected to follow this trend.

Structure-Property Relationship Predictions for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) models are computational tools used to predict the properties and activities of chemicals based on their molecular structure. pjoes.comsemanticscholar.org For plasticizers, these models can predict key performance indicators such as plasticizing efficiency, migration resistance, volatility, and toxicity. mdpi.com

The development of a QSAR model involves creating a dataset of molecules with known properties and then using statistical methods to find a correlation between those properties and calculated molecular descriptors. These descriptors can include constitutional indices (e.g., molecular weight), topological indices (e.g., branching), and quantum chemical descriptors (e.g., dipole moment, frontier molecular orbital energies). mdpi.com

For this compound and its analogues, an SPR model could be developed to understand how variations in the alkyl chain length and branching affect plasticizer performance. For example, increasing the molecular weight and alkyl chain length of citrate esters generally leads to lower volatility and reduced migration from the polymer matrix, which is a desirable property for long-term performance. acs.org A patent for a plasticizer composition including this compound suggests that using alkyl groups with 5 to 9 carbon atoms can improve plasticization efficiency and migration resistance. googleapis.com

Studies on other citrate esters have shown that the branching of the alkyl chains can also have a significant effect. For instance, steric hindrance from branched chains can affect the interaction with polymer chains and the plasticizer's own packing, influencing its effectiveness. researchgate.net By analyzing a series of citrate esters with varying alkyl substituents, a predictive QSAR model could be built to design novel citrate-based plasticizers with optimized properties. For example, a 3D-QSAR model for phthalate plasticizers showed that spatial effects, electrical distribution, and hydrophobicity have a large impact on their properties. mdpi.com Similar principles would apply to citrate esters.

Table 3: Structure-Property Trends for Analogue Citrate Plasticizers in PVC

Plasticizer Analogue Alkyl Chain Molecular Weight (g/mol) Key Property Trend
Triethyl Citrate (TEC) Ethyl (C2) 276.29 Higher volatility, potential for higher migration
Tributyl Citrate (TBC) n-Butyl (C4) 360.44 Moderate volatility and migration
Tri(2-ethylhexyl) Citrate (TEHC) 2-Ethylhexyl (C8) 486.71 Low volatility, lower migration

Note: This table illustrates the general principle that increasing the size of the alkyl group in a series of citrate esters tends to improve permanence properties like lower volatility and migration resistance.

Research on Functional Applications and Material Science Contributions of Triisopentyl Citrate

Triisopentyl Citrate (B86180) as a Component in Advanced Material Formulations Research

Triisopentyl citrate is a subject of interest in material science, primarily for its role as a functional additive that modifies and enhances the properties of various materials. Its molecular structure, featuring a central citrate core with three five-carbon isopentyl chains, allows it to be integrated into polymer systems to improve performance characteristics.

Rheological Modifiers in Polymer Systems Containing this compound

Research in polymer science has identified citrate esters as effective plasticizers, and this compound fits within this class of materials. google.com Plasticizers are additives that increase the flexibility, workability, and durability of polymers by reducing the intermolecular forces between polymer chains. parulchemicals.com The inclusion of TIPC into a polymer matrix, such as Polyvinyl Chloride (PVC), imparts significant flexibility and reduces brittleness. parulchemicals.comspecialchem.com

The function of TIPC as a rheological modifier stems from its ability to lower the glass transition temperature (Tg) of the polymer system. This change allows the polymer to be processed at lower temperatures and improves its flow characteristics during manufacturing operations like extrusion or injection molding. mdpi.comresearchgate.net Patents have specified the use of this compound in plasticizer compositions, sometimes in conjunction with other plasticizers like terephthalates and trimellitates, to achieve a desired balance of properties. google.comepo.org The use of citrate-based substances can also improve the absorption rate of the plasticizer into the polymer. epo.org Research on similar citrate esters, such as tributyl citrate, has shown a linear increase in the free volume of biodegradable polymers with increasing plasticizer content, which directly correlates with improved ductility. researchgate.net

Table 1: General Effects of Plasticizer Addition on Polymer Properties

Property Effect of Plasticizer Addition
Flexibility/Ductility Increased
Brittleness Decreased
Hardness Decreased
Glass Transition Temp. (Tg) Lowered
Tensile Strength Generally Decreased
Elongation at Break Increased

| Processability | Improved |

This compound in Specialty Coatings and Adhesives Research

The properties that make this compound an effective plasticizer for bulk polymers are also highly valuable in the formulation of specialty coatings and adhesives. adhesivesresearch.com In coatings, plasticizers ensure the formation of a continuous, crack-free film upon drying. parulchemicals.com The addition of a citrate plasticizer like TIPC can enhance the flexibility and durability of the coating, preventing it from becoming brittle and failing over time, especially under thermal stress or physical impact. specialchem.com

In the field of adhesives, formulation flexibility is crucial for developing products tailored to specific applications. adhesivesresearch.com Plasticizers are used to modify the viscoelastic properties of the adhesive, controlling its tack, peel strength, and shear resistance. While specific research focusing solely on TIPC in adhesives is not widely published, its function is analogous to other citrate esters used in the industry. parulchemicals.com Its compatibility with a range of polymers, including those commonly used in adhesive formulations like polyvinyl acetate (B1210297) (PVA), makes it a candidate for creating more pliable and resilient adhesive bonds. specialchem.com

Role of this compound in Novel Solvent Systems

The push for sustainable technology has spurred research into "green solvents" that are less hazardous and have a lower environmental impact than traditional volatile organic compounds (VOCs). researchgate.netrsc.org

This compound as a Green Solvent for Organic Synthesis Research

This compound can be classified as a green solvent due to several key characteristics. It is derived from citric acid, a renewable, bio-based feedstock. google.com The synthesis process involves a straightforward esterification reaction between citric acid and isoamyl alcohol. Solvents in this class are noted for their low volatility, low toxicity, and biodegradability, which aligns with the principles of green chemistry. parulchemicals.comsigmaaldrich.com

While traditional solvents like N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF) are facing increasing regulatory restrictions, bio-based alternatives are sought for various applications, including organic synthesis. sigmaaldrich.comwiley.com Citrate esters, as a class, are recognized for these environmentally friendly attributes. google.com Although specific studies detailing the use of TIPC as a primary medium for a wide range of organic reactions are limited, its properties make it a promising candidate for further investigation in this area.

Dissolution and Extraction Capabilities of this compound

A key function of any solvent is its ability to dissolve other substances. The primary evidence of this compound's dissolution capability comes from its application as a plasticizer. For TIPC to function, it must effectively dissolve and integrate within the polymer matrix it is plasticizing. This indicates a high solubilizing capacity for large, non-polar molecules like PVC. parulchemicals.com

Interfacial Phenomena Research Involving this compound

Interfacial phenomena govern the behavior of liquids and solids at their boundaries and are critical in systems like emulsions and suspensions. mhmedical.com The behavior of molecules at an interface is different from their behavior in the bulk phase, leading to properties like surface tension. daffodilvarsity.edu.bd

This compound's molecular structure is amphiphilic, consisting of a hydrophilic citrate head and three lipophilic isopentyl tails. This structure suggests it has the potential to act as a surface-active agent, or surfactant. Surfactants concentrate at interfaces and lower the interfacial tension between two immiscible phases, such as oil and water. slideshare.net For instance, a related compound, triethyl citrate, is known to be used as an emulsifier to stabilize foams. parulchemicals.com It is expected that TIPC, with its larger non-polar groups, would exhibit more pronounced surfactant behavior.

Research into interfacial phenomena explores how surfactants can alter wetting properties, stabilize emulsions, or create micro-structured materials. columbia.eduwixsite.com By reducing interfacial tension, TIPC could function as an effective emulsifying or dispersing agent in formulations that require the stable mixing of oil and water-based components, which is common in the food, cosmetic, and pharmaceutical industries.

Surfactant-like Behavior and Emulsification Studies of this compound

Surfactants, or surface-active agents, are compounds that lower the surface tension between two liquids, or between a liquid and a solid. Due to their amphiphilic nature, possessing both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts, they are crucial in the formation and stabilization of emulsions.

While direct studies on the emulsifying properties of this compound are not extensively documented, the potential for citrate esters to act as emulsifiers is recognized. A patent for citrate ester emulsifiers highlights their effectiveness in creating both water-in-oil and oil-in-water emulsions, making them desirable for applications such as cosmetics. google.com The fundamental structure of citric acid, with its multiple carboxyl groups, allows for the synthesis of esters with varying degrees of water solubility, which is key to their function as surface-active agents. google.com

Other citrate-based compounds have demonstrated clear emulsifying capabilities. For instance, Triethyl Citrate is used as a pseudo-emulsifier in certain applications, helping to combine chemicals that would otherwise not mix well. reddit.comparulchemicals.com Similarly, Trisodium (B8492382) Citrate, a salt of citric acid, is a well-known emulsifier and stabilizer in the food and beverage industry. foodcom.platamanchemicals.com The emulsifying action of these related compounds suggests that this compound, with its larger alkyl chains, would likely exhibit surfactant-like properties, particularly in non-aqueous or low-water systems.

The effectiveness of an emulsifier is often evaluated by its ability to create stable emulsions with small droplet sizes. For example, studies on pectin (B1162225) extracted with citric acid have shown excellent emulsification performance, producing stable emulsions with particle sizes ranging from 1.0–2.3 μm. nih.gov While this is not a direct measure of this compound's performance, it underscores the role of the citrate functional group in stabilizing emulsions.

Table 1: Illustrative Emulsification Performance of Citrate-Based Compounds

Citrate Compound/SystemApplication/SystemObservation/FindingReference
Citrate Ester FamilyGeneral EmulsionsEffective in making water-in-oil and oil-in-water emulsions. google.com
Triethyl CitrateE-liquidsActs as a pseudo-emulsifier to prevent separation of components. reddit.com
Trisodium CitrateFood ProductsFunctions as an emulsifier and stabilizer. foodcom.pl
Pectin (Citric Acid Extracted)Food EmulsionsProduces stable emulsions with fine particle sizes. nih.gov

This table is illustrative and based on the properties of related citrate compounds, as specific data for this compound is not available in the searched literature.

Wettability and Surface Tension Modifications by this compound

The ability of a liquid to maintain contact with a solid surface, known as wettability, is quantified by measuring the contact angle. A lower contact angle indicates greater wettability. The modification of surfaces to alter their wettability is a significant area of material science.

Research has shown that treating surfaces with citric acid can alter their wetting properties. For example, the chemical modification of beech wood with citric acid resulted in weaker wetting by polar liquids, indicating a change in the surface energy. nih.gov Similarly, the surface modification of cellulose (B213188) with citric acid was found to increase its hydrophobicity and affinity for non-polar solvents. mdpi.com This suggests that citrate compounds can be effective in modifying the surface properties of materials.

A study on the effect of a citric acid ester on steel surfaces in the context of hydrate (B1144303) formation demonstrated a significant reduction in hydrate adhesion force, which was linked to changes in interfacial tension. rsc.org This points to the ability of citrate esters to act at interfaces and modify surface energetics.

Table 2: Illustrative Contact Angle Data for Surfaces Modified with Citrate Compounds

Surface MaterialModifying AgentEffect on WettabilityReference
Beech WoodCitric AcidWeaker wetting by polar liquids. nih.gov
CelluloseCitric AcidIncreased hydrophobicity and affinity for non-polar solvents. mdpi.com
SteelCitric Acid EsterReduced hydrate-steel adhesion, implying altered interfacial properties. rsc.org

This table is illustrative and based on the properties of citric acid and related esters, as specific data for this compound is not available in the searched literature.

Environmental Fate, Degradation Pathways, and Remediation Research of Triisopentyl Citrate

Biodegradation Mechanisms of Triisopentyl Citrate (B86180)

The breakdown of triisopentyl citrate in the environment is largely driven by microbial activity. Both aerobic and anaerobic processes contribute to its degradation, leading to the formation of various metabolites.

Aerobic Degradation Pathways of this compound in Aquatic and Soil Environments

In aerobic environments, such as surface waters and topsoils, microorganisms play a significant role in the degradation of citrate compounds. heraproject.comwalshmedicalmedia.comnih.gov The process of aerobic degradation involves the breakdown of organic substances by microorganisms in the presence of oxygen. walshmedicalmedia.comresearchgate.net Bacteria, in particular, are capable of utilizing organic pollutants as a source of carbon and energy, breaking them down into simpler, less toxic compounds. researchgate.net

While specific studies on the aerobic degradation of this compound are not extensively detailed in the provided search results, the degradation of citrate esters, in general, is well-documented. For instance, citric acid and its simpler esters are known to be readily biodegradable in both sewage treatment plants and surface waters. heraproject.com The degradation process typically involves the enzymatic breakdown of the ester bonds, followed by the metabolism of the resulting citric acid and isopentyl alcohol. Citric acid can then enter the tricarboxylic acid (TCA) cycle, a central metabolic pathway for the generation of energy in aerobic organisms. researchgate.net

The rate of aerobic degradation can be influenced by several factors, including the availability of nutrients like nitrogen and phosphorus, temperature, and the presence of adapted microbial populations. walshmedicalmedia.com In soil environments, the binding of the compound to soil particles can also affect its availability for microbial degradation. walshmedicalmedia.com

Anaerobic Biotransformation of this compound

Under anaerobic conditions, where oxygen is absent, the biotransformation of this compound follows different pathways. Some species of enterobacteria, for example, are capable of fermenting citrate. nih.gov This process involves a series of enzymatic reactions that break down citrate into smaller molecules like acetate (B1210297), formate, and carbon dioxide. nih.gov

Research on the anaerobic biodegradation of citrate complexes with metals has shown that the structure of the complex can influence its degradability. aesj.net For instance, some metal-citrate complexes are readily metabolized by anaerobic bacteria, while others are more resistant. aesj.net The metabolism of these complexes can also be linked to the reduction of the associated metal ions. aesj.net

In the context of low-level radioactive waste disposal, studies have explored the biodegradation of citric acid under high pH anaerobic conditions. frontiersin.org These studies have demonstrated that citrate can be degraded under various reducing conditions, including nitrate-reducing and Fe(III)-reducing environments. frontiersin.org

Identification of Microbial Metabolites of this compound

The microbial degradation of this compound is expected to yield several metabolites. The initial step in both aerobic and anaerobic pathways is likely the hydrolysis of the ester bonds, releasing isopentyl alcohol and citric acid.

Citric acid is a common natural organic compound and can be further metabolized by a wide range of microorganisms. osti.gov Under aerobic conditions, it is typically mineralized to carbon dioxide and water through the TCA cycle. researchgate.net Anaerobic metabolism of citrate can produce metabolites such as acetate and formate. nih.gov

Isopentyl alcohol, the other primary degradation product, is also expected to be biodegradable. Microbial degradation of alcohols generally proceeds through oxidation to the corresponding aldehyde and then to a carboxylic acid, which can then be further metabolized.

Abiotic Degradation of this compound

In addition to biodegradation, this compound can also be broken down by non-biological processes, primarily hydrolysis and photolysis. normecows.com

Hydrolysis Kinetics of this compound in Environmental Matrices

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For this compound, hydrolysis would involve the breaking of the ester linkages. The rate of hydrolysis is influenced by pH and temperature.

One source indicates that the half-life for hydrolysis of a related substance at 25°C and a pH of 7 is 1,056 hours. env.go.jp This suggests that hydrolysis can be a significant degradation pathway, although slower than the rapid biodegradation observed for simpler citrates. The rate of hydrolysis can be accelerated under acidic or alkaline conditions. thaiscience.info

Environmental Distribution and Partitioning Studies of this compound

The environmental distribution of a chemical compound is governed by its physical and chemical properties, which determine its partitioning between air, water, soil, and sediment. scielo.org.co Key parameters for understanding this distribution include the soil sorption coefficient and the volatilization potential.

The sorption and desorption behavior of this compound in soils and sediments dictates its mobility and bioavailability in the terrestrial environment. This behavior is quantified by the soil partition coefficient (Kp) and the organic carbon-normalized partition coefficient (Koc). scielo.org.coscielo.org.za

Currently, there is a lack of specific experimental data for the Koc value of this compound. However, an estimation can be made by looking at structurally similar compounds. For instance, triethyl citrate, a smaller citrate ester, has an estimated Koc of 20, suggesting very high mobility in soil. nih.gov Given that this compound has longer alkyl chains, it is expected to be more hydrophobic and thus exhibit a higher Koc value, indicating lower mobility and a greater tendency to adsorb to soil and sediment organic matter. The primary mechanisms controlling sorption for such organic compounds in soil are interactions with soil organic matter (SOM) and, to a lesser extent, adsorption to mineral surfaces. researchgate.netsemanticscholar.org The amount of organic carbon in the soil is a major factor, with higher organic content leading to greater sorption. google.com Desorption processes, which determine the potential for a sorbed chemical to be released back into the soil solution, are also critical for assessing long-term mobility and risk. researchgate.net For compounds that are strongly sorbed, desorption can be a slow process, effectively immobilizing the contaminant. frontiersin.org

Table 1: Estimated and Comparative Soil Sorption Coefficients This table includes estimated values based on structurally similar compounds to provide context for the potential behavior of this compound.

Compound Name CAS Number Estimated Log Koc Estimated Mobility Class Source
Triethyl Citrate 77-93-0 1.30 Very High nih.gov
Acetyl Tributyl Citrate 77-90-7 3.45 Low Implied from biodegradation data nih.gov

| This compound | Not Available | Higher than Triethyl Citrate | Low to Moderate (Expected) | Inference |

Volatilization Potential of this compound

Volatilization determines the extent to which a compound will partition from soil or water into the atmosphere. This potential is primarily assessed using Henry's Law Constant. libretexts.org

Direct experimental data for the Henry's Law Constant of this compound is not available in the reviewed literature. For the related compound, triethyl citrate, the estimated Henry's Law constant is 3.8 x 10⁻⁹ atm-m³/mole, which indicates that volatilization from moist soil and water surfaces is not an important environmental fate process. nih.gov Since this compound has a higher molecular weight and is less volatile than triethyl citrate, its Henry's Law constant is expected to be even lower. epo.org Therefore, this compound is not expected to significantly volatilize from soil or water surfaces.

Table 2: Estimated Volatilization Data for a Structurally Similar Compound Data for Triethyl Citrate is presented to infer the likely low volatilization potential of this compound.

Compound Name Estimated Henry's Law Constant (atm-m³/mole) Vapor Pressure (mm Hg) Volatilization Potential from Water/Moist Soil Source
Triethyl Citrate 3.8 x 10⁻⁹ 6.87 x 10⁻⁴ Not an important fate process nih.gov

| This compound | Expected to be < 3.8 x 10⁻⁹ | Expected to be lower | Not an important fate process (Inferred) | Inference |

Advanced Remediation Strategies for this compound Contamination

Should environmental contamination with this compound occur, several remediation strategies could be employed. These can be broadly categorized into bioremediation and physico-chemical treatment methods.

Bioremediation utilizes microorganisms to break down contaminants into less harmful substances and is considered an environmentally friendly and cost-effective approach. taylorfrancis.com

The biodegradability of citrate esters is a key feature highlighted in their use as "green" plasticizers. bioplasticsmagazine.com Studies on various citrate esters, such as triethyl citrate and acetyl triethyl citrate, have shown that they are biodegradable. tandfonline.com The ester linkages in this compound are susceptible to hydrolysis by microbial enzymes, such as esterases, breaking the compound down into citric acid and isopentyl alcohol. Both of these breakdown products are readily biodegradable. frontiersin.orgosti.gov Citric acid is a common metabolite in many organisms, and is subject to rapid microbial degradation under various conditions. frontiersin.orgfrontiersin.orgnih.gov

Bioremediation techniques that could be applied include:

Bioaugmentation : The introduction of specific microbial strains with a high capacity for degrading citrate esters to a contaminated site. tandfonline.com

Biostimulation : The addition of nutrients and oxygen to stimulate the activity of indigenous microorganisms capable of degrading the contaminant. taylorfrancis.com

Composting : An ex-situ method where contaminated soil is mixed with organic materials to enhance microbial degradation. ionexchangeglobal.com

Physico-chemical treatment methods involve the use of chemical reactions or physical processes to remove contaminants. For recalcitrant organic compounds, Advanced Oxidation Processes (AOPs) are particularly effective. ionexchangeglobal.comcecoenviro.com

AOPs generate highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize a wide range of organic pollutants, often leading to their complete mineralization into carbon dioxide and water. ionexchangeglobal.comomu.edu.tr Common AOPs that could be effective for treating water contaminated with this compound include:

Ozonation (O₃) : The use of ozone, a powerful oxidant. bioplasticsmagazine.com

UV/H₂O₂ : The combination of ultraviolet light and hydrogen peroxide to generate hydroxyl radicals. omu.edu.tr

Photo-Fenton (UV/H₂O₂/Fe²⁺) : A process that uses UV light, hydrogen peroxide, and iron salts to produce hydroxyl radicals. omu.edu.tr

Heterogeneous Photocatalysis (e.g., TiO₂/UV) : The use of a semiconductor catalyst like titanium dioxide, which, when activated by UV light, generates reactive oxygen species. mdpi.com

While specific studies on the application of AOPs to this compound are lacking, these methods have proven effective for the degradation of other plasticizers, such as phthalates, and a wide range of other persistent organic pollutants. taylorfrancis.comiwaponline.com Another potential treatment method is adsorption onto activated carbon, which is a common technique for removing organic contaminants from water. nist.gov

Advanced Analytical Methodologies for Detection and Quantification of Triisopentyl Citrate

Chromatographic Techniques for Triisopentyl Citrate (B86180) Analysis

Chromatography is the cornerstone for separating triisopentyl citrate from other components within a sample, allowing for its accurate identification and quantification. Gas chromatography, high-performance liquid chromatography, and supercritical fluid chromatography each offer unique advantages for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound in Complex Matrices

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of this compound, particularly in complex matrices like polymers and environmental samples. Pyrolysis-GC/MS (Py-GC/MS) is an especially advantageous technique for solid samples, such as plastics, as it often requires minimal sample preparation. ifremer.frfrontier-lab.com In this method, the sample is heated to a high temperature in an inert atmosphere, causing the thermal desorption of additives like this compound, which are then introduced into the GC-MS system. researchgate.net

The gas chromatograph separates the volatile and semi-volatile compounds based on their boiling points and interactions with the stationary phase of the GC column. Following separation, the mass spectrometer fragments the molecules and detects the resulting ions, providing a unique mass spectrum that acts as a chemical fingerprint for identification. For quantification, specific ions known to be characteristic of this compound can be monitored using selected ion monitoring (SIM) mode, which offers enhanced sensitivity and selectivity. researchgate.net

Non-targeted screening analysis using GC-MS can also be employed to identify a broad range of potential migrants from food packaging materials, including this compound and other plasticizers. mdpi.com

Table 1: Illustrative GC-MS Parameters for Citrate Ester Analysis (Adaptable for this compound)

ParameterTypical SettingPurpose
Injection Mode Pyrolysis or Split/SplitlessIntroduction of sample into the GC system. Pyrolysis is for solid matrices.
Pyrolysis Temp. 250-700 °CThermal desorption of additives from a polymer. researchgate.net
Injector Temp. 250-300 °CEnsures volatilization of the analyte.
GC Column Capillary column (e.g., 5% Phenyl Methyl Siloxane)Separates compounds based on boiling point and polarity.
Oven Program Temperature gradient (e.g., 50°C to 300°C)Optimizes separation of multiple components.
Carrier Gas HeliumInert gas to carry the sample through the column. researchgate.net
Ionization Mode Electron Ionization (EI)Fragments molecules for mass analysis.
Mass Analyzer Quadrupole or Time-of-Flight (TOF)Separates ions based on their mass-to-charge ratio.
Detection Mode Scan or Selected Ion Monitoring (SIM)Scan for identification, SIM for quantification. researchgate.net

High-Performance Liquid Chromatography (HPLC) for this compound Quantification

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the quantification of plasticizers, including citrate esters. It is particularly well-suited for compounds that are not sufficiently volatile or are thermally labile, which can be a concern for some higher molecular weight citrates. A common approach involves reversed-phase HPLC, where a non-polar stationary phase is used with a polar mobile phase. researchgate.net

For the analysis of this compound, a C8 or C18 column would likely provide good separation from other components. The mobile phase typically consists of a mixture of methanol (B129727) or acetonitrile (B52724) and water, often in a gradient elution to ensure adequate separation of a range of compounds. researchgate.netmiddlebury.edu Detection is commonly achieved using an ultraviolet (UV) detector, with the wavelength set to a value where this compound exhibits significant absorbance, such as around 220 nm. researchgate.netresearchgate.net For higher sensitivity and selectivity, HPLC can be coupled with tandem mass spectrometry (LC-MS/MS). nih.gov

Table 2: Representative HPLC Conditions for Citrate Ester Quantification (Adaptable for this compound)

ParameterTypical SettingRationale
Column Reversed-phase C8 or C18 (e.g., 2.6 µm, 100 mm x 4.6 mm)Provides good retention and separation of moderately non-polar compounds. researchgate.net
Mobile Phase Methanol:Water or Acetonitrile:Water (e.g., 70:30 v/v)Common mobile phases for reversed-phase HPLC of plasticizers. researchgate.net
Elution Mode Isocratic or GradientGradient elution is often used to separate multiple plasticizers in a single run. researchgate.net
Flow Rate 0.5 - 1.5 mL/minA typical flow rate for standard analytical columns.
Column Temp. 25 - 40 °CControlled temperature ensures reproducible retention times.
Detector UV-Vis Detector (e.g., 220 nm) or MS/MSUV detection is a common and cost-effective choice. MS/MS offers higher sensitivity. researchgate.netnih.gov
Injection Volume 5 - 20 µLThe volume of the prepared sample introduced into the system.

Supercritical Fluid Chromatography (SFC) Applications for this compound

Supercritical fluid chromatography (SFC) is a powerful analytical technique that combines some of the best features of both gas and liquid chromatography. It uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiencies compared to HPLC. chrom-china.com

For the analysis of plasticizers like this compound, SFC is a green and rapid alternative. The polarity of the mobile phase can be adjusted by adding a co-solvent, or modifier, such as methanol, to the supercritical CO2. chrom-china.com This allows for the separation of a wide range of analytes. Separation of non-phthalate plasticizers has been successfully achieved using SFC with columns such as porous graphitic carbon. nih.gov Detection can be accomplished with a variety of detectors, including UV, evaporative light scattering detectors (ELSD), or mass spectrometry. chrom-china.comnih.gov

Table 3: Potential SFC Parameters for this compound Analysis

ParameterPotential SettingPurpose
Column Porous Graphitic Carbon (PGC) or other suitable SFC columnPGC has shown utility for separating plasticizers. nih.gov
Mobile Phase A Supercritical CO2The primary mobile phase with low viscosity and high diffusivity. chrom-china.com
Mobile Phase B Methanol or Ethanol (B145695)/Methanol mixtureModifier to adjust the polarity of the mobile phase for better separation. chrom-china.comnih.gov
Elution Mode Gradient elutionAllows for the separation of compounds with a range of polarities. nih.gov
Backpressure 100 - 200 barMaintains the CO2 in a supercritical state. chrom-china.com
Column Temp. 30 - 60 °CInfluences the density of the supercritical fluid and the separation.
Detector MS/MS, ELSD, or UVMS/MS provides high sensitivity and specificity. ELSD is a universal detector for non-volatile analytes. nih.govnih.gov

Sample Preparation and Extraction Methods for this compound

Effective sample preparation is a critical step to isolate this compound from the sample matrix and remove interfering substances prior to chromatographic analysis. Solid-phase extraction and liquid-liquid extraction are two commonly employed techniques.

Solid-Phase Extraction (SPE) for this compound

Solid-phase extraction (SPE) is a widely used technique for the cleanup and pre-concentration of analytes from liquid samples or extracts. It relies on the partitioning of the analyte between a solid sorbent and the liquid phase. For the analysis of this compound from complex matrices like PVC plastics, a common procedure involves dissolving the sample in a suitable solvent, such as tetrahydrofuran, and then precipitating the polymer by adding a non-solvent like methanol. researchgate.net The resulting supernatant containing the plasticizers can then be further purified using an SPE cartridge.

Silica-based SPE cartridges are often used for the cleanup of plasticizer extracts. middlebury.edunih.gov The choice of sorbent depends on the polarity of the analyte and the matrix components. For a moderately polar compound like this compound, a normal-phase sorbent like silica (B1680970) gel can be effective. The sample is loaded onto the cartridge, interfering compounds are washed away with a weak solvent, and the analyte of interest is then eluted with a stronger solvent mixture.

Table 4: General SPE Protocol for this compound from a Polymer Matrix

StepDescriptionExample Solvents
Sample Dissolution Dissolve the polymer sample in a suitable solvent.Tetrahydrofuran (THF)
Polymer Precipitation Add a non-solvent to precipitate the polymer matrix.Methanol or Ethanol
Centrifugation Separate the precipitated polymer from the supernatant containing the analyte.N/A
SPE Cartridge Silica gel or other suitable sorbent.Silica gel is common for plasticizer cleanup. nih.gov
Conditioning Wet the SPE sorbent with a solvent.n-Hexane
Sample Loading Pass the supernatant through the conditioned cartridge.Supernatant from precipitation step
Washing Remove weakly retained interferences.n-Hexane/Dichloromethane mixture
Elution Elute the target analyte with a stronger solvent.Acetonitrile/Ethyl acetate (B1210297) mixture middlebury.edu
Evaporation & Reconstitution Evaporate the eluent and reconstitute in a suitable solvent for analysis.Mobile phase for HPLC or SFC, or other suitable solvent for GC

Liquid-Liquid Extraction (LLE) Optimization for this compound

Liquid-liquid extraction (LLE) is a classic sample preparation technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. For the extraction of this compound from aqueous samples, an organic solvent in which the citrate is highly soluble, but which is immiscible with water, would be selected. unl.edu

Optimization of LLE involves selecting the appropriate extraction solvent, adjusting the pH of the aqueous phase to ensure the analyte is in its most non-polar form, and optimizing the solvent-to-sample volume ratio and extraction time. For instance, in the analysis of tributyl citrate and acetyl tributyl citrate from water-based adhesives, n-hexane was found to be an effective extraction solvent. researchgate.net Microextraction techniques, such as dispersive liquid-liquid microextraction (DLLME), have also been developed for the extraction of plasticizers from aqueous samples, offering advantages of low solvent consumption and high enrichment factors. figshare.com

Table 5: Factors for Optimization of LLE for this compound from Aqueous Samples

ParameterConsiderationsImpact on Extraction Efficiency
Extraction Solvent Polarity, density, and miscibility with water.The solvent should have a high affinity for this compound and be immiscible with water. (e.g., n-hexane, dichloromethane). researchgate.netnih.gov
Solvent-to-Sample Ratio The volume of extraction solvent relative to the sample volume.A higher ratio can improve recovery but also dilutes the extract. Optimization is key.
pH of Aqueous Phase Can affect the charge state of the analyte and its solubility.For neutral compounds like this compound, the effect may be minimal, but it is still a factor to consider.
Ionic Strength Addition of salt (salting-out effect).Adding salt (e.g., sodium sulfate) to the aqueous phase can decrease the solubility of organic compounds and enhance their partitioning into the organic phase. figshare.com
Extraction Time/Method Shaking time, vortexing, or sonication.Sufficient time and agitation are needed to reach equilibrium and maximize recovery.
Number of Extractions Single vs. multiple extractions.Multiple extractions with smaller volumes of solvent are generally more efficient than a single extraction with a large volume.

Microextraction Techniques for this compound

No research detailing the application of microextraction techniques such as solid-phase microextraction (SPME), liquid-phase microextraction (LPME), or dispersive liquid-liquid microextraction (DLLME) for the specific analysis of this compound could be located. General food analysis studies sometimes mention the metabolism of citrate as a precursor to volatile compounds that are then analyzed by techniques like SPME-GC-MS, but this does not constitute a method for the extraction of this compound itself.

Development of Novel Sensors and Detection Systems for this compound

No literature was found on the development of novel sensors, either electrochemical or optical, specifically designed for the detection of this compound.

Electrochemical Sensors for this compound Detection

The development of electrochemical sensors for citrate primarily focuses on the detection of the citrate anion (Cit³⁻) or citric acid. These sensors often utilize principles such as potentiometry or voltammetry to measure changes related to the ion's charge or its participation in redox reactions. These principles are not directly transferable to the neutral, esterified molecule of this compound.

Spectrophotometric Assays for this compound

Available spectrophotometric methods for citrate analysis are designed for the citrate ion or citric acid. These assays often involve measuring the UV absorbance of citric acid in a highly acidic solution to control its dissociation state or using indirect methods involving complexation with metal ions. No spectrophotometric assays specifically for the quantification of this compound have been described in the reviewed literature.

Emerging Research Directions and Future Prospects for Triisopentyl Citrate Studies

Integration of Artificial Intelligence and Machine Learning in Triisopentyl Citrate (B86180) Research

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the landscape of chemical and materials science, and Triisopentyl Citrate research is no exception. nih.gov These computational tools offer the potential to dramatically accelerate the discovery and optimization of materials and formulations incorporating this compound.

Future research will likely leverage AI and ML for:

Property Prediction: AI models, particularly machine learning algorithms, can be trained on existing data to predict the physicochemical properties of new formulations containing this compound. ewuu.nlnih.gov This can significantly reduce the need for extensive and time-consuming laboratory experiments. By inputting molecular descriptors, ML models can forecast characteristics such as solubility, viscosity, and thermal stability. pharmtech.com

Formulation Development: AI-driven optimization algorithms, such as Bayesian optimization, can expedite the development of novel formulations. softlabsgroup.com Starting with a minimal set of experimental data, these algorithms can iteratively suggest new compositions to achieve desired performance metrics, thereby streamlining the research and development process for products like biocompatible plastics or advanced coatings. crystalpharmatech.com

Toxicity and Biodegradability Screening: In silico modeling powered by AI can be employed to predict the toxicological profiles and biodegradation pathways of this compound and its metabolites. This predictive capability is crucial for ensuring the environmental safety and regulatory compliance of new products.

Table 1: Potential AI/ML Applications in this compound Research

Application Area AI/ML Technique Potential Outcome
Material Discovery Generative Models Design of new polymers with this compound as a plasticizer, possessing targeted properties.
Property Prediction Graph Neural Networks Accurate prediction of mechanical and thermal properties of polymer blends. nih.gov
Formulation Optimization Bayesian Optimization Rapid development of optimized formulations for specific applications, such as medical tubing or food packaging. softlabsgroup.com

| Safety Assessment | QSAR Models | Early-stage prediction of potential toxicity and environmental impact. |

Nanotechnology Applications Incorporating this compound

While the use of simple citrates like trisodium (B8492382) citrate in the synthesis of nanoparticles is well-established, the potential for larger esterified molecules like this compound in nanotechnology is an emerging area of interest. scirp.orgresearchgate.netrasayanjournal.co.inmdpi.com The amphiphilic nature of such molecules could be harnessed for novel applications in nano-delivery systems and advanced materials.

Prospective research directions include:

Nanocarrier for Drug Delivery: The structural characteristics of this compound suggest its potential use as a component in nanostructured lipid carriers (NLCs) or as a plasticizer in polymeric nanoparticles. mdpi.com These systems could encapsulate therapeutic agents, enhancing their stability and controlling their release. The biodegradability of the citrate moiety is a significant advantage in such biomedical applications. nih.gov

Surface Modification of Nanomaterials: this compound could be investigated as a surface-modifying agent for nanoparticles, influencing their dispersion in polymeric matrices and their interaction with biological systems. Its ester groups could provide sites for further functionalization.

Development of Novel Nanocomposites: As a plasticizer, this compound can be integrated into polymer nanocomposites to enhance their flexibility and processability. Research could focus on how its presence affects the distribution and performance of nanofillers within the polymer matrix, leading to materials with superior mechanical or barrier properties.

Table 2: Potential Nanotechnology Roles for this compound

Nanotechnology Application Potential Function of this compound Targeted Benefit
Drug Delivery Component of nanostructured lipid carriers (NLCs). mdpi.com Improved bioavailability and controlled release of pharmaceuticals.
Biomedical Imaging Stabilizing agent for contrast agent nanoparticles. Enhanced stability and biocompatibility of imaging agents.

| Advanced Materials | Plasticizer in polymer nanocomposites. | Increased flexibility and toughness of materials for applications like flexible electronics or smart packaging. |

Sustainable and Circular Economy Approaches for this compound Life Cycle

The principles of a circular economy, which emphasize the reuse, recycling, and regeneration of materials, are becoming central to the chemical industry. westlake.edu.cn For this compound, this translates to a need for a comprehensive understanding of its entire life cycle, from synthesis to end-of-life.

Future research in this domain will likely focus on:

Life Cycle Assessment (LCA): Conducting a thorough "cradle-to-grave" or "cradle-to-cradle" LCA of this compound is essential. gaiacompany.iocircularecology.comtuv.com This would involve quantifying the environmental impacts associated with its production from raw materials, its use in various products, and its fate after disposal. Such assessments can identify hotspots for environmental improvement. norfeed.net

Biodegradation Studies: Detailed investigation into the biodegradation of this compound in various environments (e.g., soil, water) is crucial. osti.govfrontiersin.org Understanding the degradation pathways and the nature of any resulting metabolites will inform its environmental risk profile and its suitability for use in biodegradable products. europa.eu

Development of Greener Synthesis Routes: Research into more sustainable methods for producing this compound, for example, by using bio-based starting materials or employing enzymatic catalysis, would align with the goals of green chemistry and a circular economy.

Recycling and Upcycling: For applications in durable goods, developing methods to recover and reuse or upcycle this compound from end-of-life products will be a key research area. This could involve advanced solvent extraction or chemical recycling techniques.

Cross-Disciplinary Research Synergies Involving this compound

The full potential of this compound will likely be realized through collaborations that bridge traditional scientific disciplines. utk.eduuni-halle.de Its properties make it a candidate for research at the intersection of polymer science, biomedical engineering, and environmental science.

Key areas for cross-disciplinary synergy include:

Biomaterials Science: The biocompatibility and biodegradability of citrate-based materials make them promising for medical applications. nih.govwestlake.edu.cnresearchgate.net Collaborative research between polymer chemists and biomedical engineers could lead to the development of novel medical devices, such as flexible and biodegradable stents or scaffolds for tissue engineering, where this compound acts as a non-toxic plasticizer. regmednet.com

Polymer and Materials Science: The interaction of this compound with various polymers is a fundamental area for investigation. corpuspublishers.comtue.nlopenaccesspub.org Joint projects between material scientists and computational chemists could explore these interactions at a molecular level, leading to the design of new high-performance polymers with tailored properties.

Environmental Science and Toxicology: To ensure the sustainable use of this compound, collaboration with environmental scientists is essential. This would involve studying its environmental fate, potential for bioaccumulation, and ecotoxicological effects, providing a sound scientific basis for its application in consumer and industrial products.

Table 3: Examples of Cross-Disciplinary Research Opportunities

Disciplines Research Focus Potential Innovation
Polymer Chemistry & Biomedical Engineering Development of citrate-plasticized biodegradable polymers. westlake.edu.cnresearchgate.net Flexible medical implants and drug delivery systems. regmednet.com
Materials Science & Computational Chemistry Modeling the interaction of this compound with polymer chains. Design of advanced composites with enhanced durability and specific functionalities.
Organic Synthesis & Environmental Science Investigating the biodegradation pathways of this compound. osti.govfrontiersin.org Formulation of environmentally benign plasticizers and functional fluids.

| Food Science & Nanotechnology | Encapsulation of flavors or antimicrobials using this compound-based nanoemulsions. | Development of active and intelligent food packaging systems. |

Q & A

Q. Notes

  • Basic questions focus on foundational techniques (synthesis, characterization).
  • Advanced questions address mechanistic studies, data reconciliation, and ethical/computational challenges.
  • Methodological rigor is emphasized through references to pharmacopeial standards , statistical frameworks , and ethical guidelines .
  • Excluded non-academic sources (e.g., commercial databases) per user instructions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.